(+)-CAMPHANIC ACID CHLORIDE
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Description
Synthesis Analysis
Camphanic acid chloride can be synthesized from camphanic acid through a reaction involving thionyl chloride or phosphorus pentachloride, which substitutes the carboxylic acid group with a chloride atom. This transformation is crucial for its applications in organic synthesis, where it serves as a versatile intermediate for further chemical modifications.
Molecular Structure Analysis
The molecular structure of camphanic acid chloride includes a bicyclic framework derived from camphor, with the addition of chiral centers that are essential for its activity as a chiral derivatization agent. Vibrational absorption and circular dichroism (VCD) studies, supported by density functional theory (DFT) calculations, have provided insights into the conformations and configurations of camphanic acid derivatives in different solvents and concentrations, emphasizing the role of intramolecular and intermolecular hydrogen bonding in stabilizing these structures (Buffeteau et al., 2007).
Scientific Research Applications
-
Formation of Anhydrides
- Field : Organic Chemistry
- Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, can react with carboxylic acids to form anhydrides .
- Method : The reaction involves a nucleophilic attack by the carboxylic acid, followed by the removal of the leaving group and deprotonation .
- Results : The outcome of this reaction is the formation of an anhydride .
-
Formation of Carboxylic Acids
- Field : Organic Chemistry
- Summary : Acid chlorides can react with water to form carboxylic acids .
- Method : This reaction also involves a nucleophilic attack by water, followed by the removal of the leaving group and deprotonation .
- Results : The result of this reaction is the formation of a carboxylic acid .
-
Formation of Esters
-
Formation of Amides
- Field : Organic Chemistry
- Summary : Acid chlorides can react with ammonia, 1° amines, and 2° amines to form amides .
- Method : This reaction involves a nucleophilic attack by the amine, followed by the removal of the leaving group and deprotonation .
- Results : The result of this reaction is the formation of an amide .
-
Synthesis of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, are used in the synthesis of pharmaceuticals .
- Method : The specific methods and procedures can vary widely depending on the particular pharmaceutical being synthesized .
- Results : The outcome is the production of various pharmaceutical compounds .
-
Production of Plastics
- Field : Industrial Chemistry
- Summary : Acid chlorides are used in the production of certain types of plastics .
- Method : The specific methods and procedures can vary widely depending on the particular type of plastic being produced .
- Results : The result is the production of various types of plastic materials .
-
Formation of Anhydrides
- Field : Organic Chemistry
- Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, can react with carboxylic acids to form anhydrides .
- Method : The reaction involves a nucleophilic attack by the carboxylic acid, followed by the removal of the leaving group and deprotonation .
- Results : The outcome of this reaction is the formation of an anhydride .
-
Formation of Carboxylic Acids
- Field : Organic Chemistry
- Summary : Acid chlorides can react with water to form carboxylic acids .
- Method : This reaction also involves a nucleophilic attack by water, followed by the removal of the leaving group and deprotonation .
- Results : The result of this reaction is the formation of a carboxylic acid .
-
Formation of Esters
-
Formation of Amides
- Field : Organic Chemistry
- Summary : Acid chlorides can react with ammonia, 1° amines, and 2° amines to form amides .
- Method : This reaction involves a nucleophilic attack by the amine, followed by the removal of the leaving group and deprotonation .
- Results : The result of this reaction is the formation of an amide .
-
Synthesis of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Summary : Acid chlorides, including (+)-Camphanic Acid Chloride, are used in the synthesis of pharmaceuticals .
- Method : The specific methods and procedures can vary widely depending on the particular pharmaceutical being synthesized .
- Results : The outcome is the production of various pharmaceutical compounds .
-
Production of Plastics
- Field : Industrial Chemistry
- Summary : Acid chlorides are used in the production of certain types of plastics .
- Method : The specific methods and procedures can vary widely depending on the particular type of plastic being produced .
- Results : The result is the production of various types of plastic materials .
properties
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
CAS RN |
104530-16-7 |
Source
|
Record name | (1R)-(+)-Camphanic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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